molecular formula C21H22BrN3O3 B11491208 1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11491208
M. Wt: 444.3 g/mol
InChI Key: PEORLULAYJQAFF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-bromophenyl group and a 4-(4-methoxyphenyl)piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a halogenation reaction where a bromine source is introduced to the phenyl ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the pyrrolidine-2,5-dione core.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Uniqueness: 1-(4-Bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H22BrN3O3/c1-28-18-8-6-16(7-9-18)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)17-4-2-15(22)3-5-17/h2-9,19H,10-14H2,1H3

InChI Key

PEORLULAYJQAFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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